3-(quinolin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide
Description
Propriétés
IUPAC Name |
3-quinolin-2-yloxy-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-28-19-12-16(13-20(29-2)22(19)30-3)24-23(27)26-11-10-17(14-26)31-21-9-8-15-6-4-5-7-18(15)25-21/h4-9,12-13,17H,10-11,14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQXODLNNLFJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-(quinolin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its versatility in drug design. The presence of the quinoline moiety contributes to its pharmacological properties, while the 3,4,5-trimethoxyphenyl group enhances its bioactivity through increased lipophilicity and potential interactions with biological targets.
Chemical Structure
| Component | Description |
|---|---|
| Pyrrolidine Ring | A five-membered ring containing one nitrogen atom |
| Quinoline Moiety | A bicyclic structure that enhances biological activity |
| Trimethoxyphenyl Group | A phenyl ring substituted with three methoxy groups |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . For instance, it has been evaluated against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-468). The results indicated significant antiproliferative effects:
- Cell Proliferation Assays : MTT assays demonstrated that certain derivatives exhibited notable cytotoxicity against breast cancer cell lines.
- NCI-60 Cell Panel Assays : The compound was tested against a panel of 60 human tumor cell lines, showing promising results in inhibiting cell growth.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has also been studied. It has shown activity against various kinases, which are critical in cancer progression:
- Kinase Inhibition Studies : Research indicates that modifications to the pyrrolidine scaffold can enhance selectivity and potency against specific kinases. For example, compounds with a chiral pyrrolidine structure exhibited nanomolar activity against CK1γ and CK1ε, suggesting potential as targeted therapies in kinase-mediated diseases.
The proposed mechanisms through which 3-(quinolin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide exerts its effects include:
- Inhibition of Cell Proliferation : By interfering with signaling pathways involved in cell division.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Modulation of Enzyme Activity : Altering the function of specific kinases involved in tumor growth.
Study 1: Antiproliferative Effects on Breast Cancer Cells
In a recent study published by researchers at Taipei Medical University, various derivatives of quinoline were synthesized and tested for their effects on breast cancer cell lines. The study found that certain compounds exhibited significant cytotoxicity:
- Compounds Tested : Among the 26 compounds evaluated, those with structural similarities to 3-(quinolin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide showed the highest levels of inhibition.
- Results : Compounds 18 and 20 met inhibition criteria across multiple cell lines.
Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile of pyrrolidine derivatives. The study revealed:
- Selectivity for CK1 Kinases : The introduction of specific substituents on the pyrrolidine ring enhanced selectivity for CK1γ and CK1ε.
- Binding Affinity : X-ray crystallography confirmed strong binding interactions between the compound and the target kinases.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, particularly those containing the 3,4,5-trimethoxyphenyl group or pyrrolidine-carboxamide frameworks. Below is a comparative analysis based on synthesis, structural features, and inferred biological properties:
Table 1: Key Structural and Functional Comparisons
Pharmacological Inferences
While direct activity data for 3-(quinolin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide are unavailable, analogs suggest:
- Antiproliferative Potential: Trimethoxyphenyl-containing compounds (e.g., ) often inhibit tubulin polymerization or kinases like VEGFR2 .
- Solubility and Bioavailability: The quinoline group may improve blood-brain barrier penetration compared to benzothiazole derivatives, which are more lipophilic .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 3-(quinolin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Stepwise synthesis : Begin with commercially available pyrrolidine derivatives and introduce substituents via nucleophilic substitution or coupling reactions. For example, intermediate ester formation (e.g., using DMF, triethylamine, and DMAP) followed by amide coupling with activated carboxamide groups .
- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent (e.g., dichloromethane or acetonitrile), and stoichiometry. Monitor progress via TLC or HPLC. Purification via column chromatography (silica gel, gradient elution) or recrystallization .
- Key reagents : Triphosgene for carbamate formation, EDCI·HCl for amide coupling, and trifluoromethylphenyl groups to enhance electronic properties .
Q. How can the compound’s structural integrity and purity be validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm stereochemistry (e.g., pyrrolidine ring conformation) and substituent positions via H and C NMR. Compare with analogs like 3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide .
- Mass spectrometry : Use HRMS (High-Resolution MS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement, as demonstrated for N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide .
Q. What are the critical physicochemical properties (e.g., solubility, logP) influencing bioavailability, and how can they be experimentally determined?
- Methods :
- Solubility : Perform shake-flask assays in PBS (pH 7.4) or simulated gastric fluid. Compare with analogs containing trifluoromethyl or methoxy groups, which often improve lipophilicity .
- logP : Use reversed-phase HPLC or octanol-water partitioning assays. The trimethoxyphenyl group may increase hydrophobicity, requiring formulation adjustments .
Advanced Research Questions
Q. How does the quinolin-2-yloxy moiety influence target binding affinity compared to other heterocyclic substituents (e.g., pyridine or pyrimidine)?
- Experimental design :
- Enzyme assays : Compare IC values against targets (e.g., kinases or receptors) using analogs like N-(3-chloro-4-fluorophenyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (K) for the quinoline derivative vs. pyridine-based analogs. The electron-withdrawing quinoline group may enhance π-π stacking in hydrophobic binding pockets .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets (e.g., molecular docking vs. MD simulations)?
- Approach :
- Docking studies : Use AutoDock Vina to model interactions with ATP-binding sites, leveraging the trimethoxyphenyl group’s role in hydrophobic contacts. Validate with crystallographic data from urea derivatives .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes for 100 ns to assess stability of hydrogen bonds between the carboxamide and active-site residues (e.g., Asp/Glu) .
Q. How can structural modifications (e.g., fluorination or methoxy group repositioning) mitigate metabolic instability observed in in vitro hepatic microsome assays?
- Strategy :
- Metabolite identification : Use LC-MS/MS to detect Phase I/II metabolites. Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides or trifluoromethyl) .
- SAR analysis : Synthesize derivatives like 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide and compare metabolic half-lives in human liver microsomes .
Q. What experimental models are suitable for evaluating the compound’s efficacy in hypoxia-related pathologies (e.g., pulmonary hypertension)?
- Models :
- In vitro hypoxia chambers : Treat human pulmonary artery smooth muscle cells under 1% O and measure proliferation via BrdU assays. Compare with ERW1041E, a hypoxia-targeting pyrrolidine derivative .
- Rodent models : Induce pulmonary hypertension in rats via monocrotaline and assess right ventricular pressure changes after compound administration .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported IC values across studies (e.g., enzyme vs. cell-based assays)?
- Resolution :
- Standardize assay conditions : Control ATP concentrations in kinase assays and cell passage numbers in viability assays.
- Cross-validate : Use orthogonal methods (e.g., Western blot for target inhibition) alongside enzymatic readouts. For example, verify kinase inhibition in cell lysates after treatment .
Q. Why do solubility predictions (e.g., Abraham model) often conflict with experimental data for methoxy-rich compounds?
- Analysis :
- Crystallinity vs. amorphous forms : Use differential scanning calorimetry (DSC) to identify polymorphic forms. The trimethoxyphenyl group may promote crystalline packing, reducing solubility despite favorable logP .
- Counterion screening : Test salts (e.g., hydrochloride or mesylate) to improve aqueous solubility, as seen with pyrazolo-pyridine derivatives .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
